3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol is a compound characterized by its unique trifluoropropanol structure combined with a piperazine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target various neurological and psychiatric conditions.
The compound has been cataloged under the CAS number 453557-81-8 and is listed in several chemical databases, including ChemicalBook and PubChem. It is synthesized in laboratory settings and can be sourced from chemical suppliers such as Apolloscientific and Matrix Scientific, which provide various quantities for research purposes .
3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol falls under the category of organic compounds, specifically as an alcohol due to the presence of the hydroxyl (-OH) functional group. It is also classified as a piperazine derivative due to the piperazine ring structure incorporated into its molecular framework.
The synthesis of 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol typically involves multi-step organic reactions. The general synthetic route includes:
The reactions are typically conducted under controlled conditions, utilizing solvents such as dimethyl sulfoxide or acetonitrile, and may require catalysts to enhance reaction rates. Temperature and pressure are also critical factors that influence yields and purity.
The molecular formula for 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol is C20H23F3N2O. Its structural representation includes:
3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol can participate in several types of chemical reactions:
Common reagents used in these reactions include strong acids for dehydration and oxidizing agents like potassium dichromate for oxidation processes.
The mechanism of action for 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol involves its interaction with neurotransmitter systems in the brain. It is hypothesized that this compound may modulate receptor activity due to its structural similarity to other psychoactive substances.
Upon administration, it likely binds to specific receptors (e.g., serotonin or dopamine receptors), influencing their activity and leading to therapeutic effects such as anxiolytic or antidepressant outcomes. Further studies are required to elucidate precise mechanisms and pathways involved.
Relevant data from chemical databases indicate that these properties make it suitable for various applications in medicinal chemistry .
3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol has potential scientific uses primarily in:
The unique properties of this compound make it an interesting subject for further investigation within medicinal chemistry and pharmacology fields .
Piperazine derivatives constitute a privileged scaffold in central nervous system (CNS) drug design due to their conformational flexibility and ability to modulate diverse biological targets. The benzhydrylpiperazine substructure—characterized by a piperazine ring bearing a diphenylmethyl (benzhydryl) group—imparts distinct pharmacological properties:
Table 1: Bioactive Benzhydrylpiperazine Derivatives with CNS Applications
Compound | Structural Features | Biological Activity | Reference |
---|---|---|---|
Cetirizine analogs | Benzhydrylpiperazine + carboxylic acid | H₁-antihistamine, anti-inflammatory | [8] |
Anticonvulsant 3f | Benzhydrylpiperazine + morpholinopropanone | MES seizure protection (300 mg/kg) | [5] |
MAO-A inhibitor AP12 | Benzhydrylpiperazine + oxadiazole | IC₅₀ = 1.13 µM, selectivity index = 13 | [7] |
The integration of 1,1,1-trifluoro-2-propanol introduces a hydrogen-bond donor/acceptor trifluoromethyl alcohol (-CF₃OH) group, enhancing target engagement through:
The trifluoromethyl alcohol (-CF₃OH) pharmacophore emerged as a strategic alternative to carboxylic acids for enhancing membrane permeability while retaining hydrogen-bonding capacity. Key milestones include:
Early Applications: 1,1,1-Trifluoro-2-propanol (molecular weight 114.07 g/mol; CAS 374-01-6) served primarily as a solvent or synthetic intermediate due to its stability and low nucleophilicity [4] [6]. Its physicochemical profile—moderate polarity (logP 1.2), water solubility (1.2 g/L), and hydrogen-bond donor strength—later prompted therapeutic exploration.
Carbonic Anhydrase Inhibitors: Fluorinated alcohols were incorporated into zinc-binding sulfonamide inhibitors (e.g., compound 26) to exploit hypoxia-induced tumor acidosis (pH ~6.5). The -CF₃OH group augmented binding to CA IX (Kᵢ = 8.2 nM) and conferred 3.1-fold selectivity over off-target CA II [1].
CNS Drug Optimization: Replacing phenolic hydroxyls with -CF₃OH in MAO inhibitors improved blood-brain barrier penetration while maintaining target engagement. Molecular dynamics simulations confirm stable trifluoromethyl alcohol interactions with MAO-A residues Tyr69 and Ile335 [7].
Table 2: Evolution of -CF₃OH-Containing Pharmacophores in Drug Design
Era | Representative Compounds | Therapeutic Application | Design Rationale | |
---|---|---|---|---|
1990s–2000s | Trifluorinated CA inhibitors (e.g., 22) | Anticancer (CA IX/XII inhibition) | pH-sensitive binding; tumor selectivity | [1] |
2010s–present | MAO-A inhibitors (e.g., AP3, AP12) | Antidepressants | Enhanced BBB penetration; reversible binding | [7] |
2020s | Theoritin (xanthine-benzhydrylpiperazine) | Anti-inflammatory, antiallergic | Dual H₁ antagonism and cytokine suppression | [8] |
Hybridization of benzhydrylpiperazine and trifluoropropanol leverages complementary pharmacophoric features to address multitarget CNS pathologies:
Pharmacokinetic Synergy: The benzhydryl group provides lipid solubility for CNS access, while -CF₃OH enhances aqueous solubility (cLogP reduction ∼0.8 units vs. non-hybrid analogs) and reduces P-glycoprotein efflux [7].
Receptor Polypharmacology: Benzhydrylpiperazine anchors to hydrophobic clefts in MAO-A or histamine receptors, whereas -CF₃OH donates hydrogen bonds to hydrophilic residues. In theoritin, this enables simultaneous H₁ receptor blockade (Kᵢ = 4.3 nM) and IL-6 suppression (IC₅₀ = 18 µM) [8].
Conformational Optimization: Molecular modeling reveals the trifluoropropanol chain adopts extended conformations (∼7.2 Å benzhydryl-to-OH distance), positioning polar groups at protein–water interfaces. Hybrids show 3–5-fold improved target occupancy versus fragment controls [3] [7].
Table 3: Hybrid Molecules Incorporating Benzhydrylpiperazine and -CF₃OH Motifs
Hybrid Structure | Biological Activities | Key Advantages | |
---|---|---|---|
3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol | MAO-A inhibition (predicted IC₅₀: 0.8 µM), antidepressant-like effects | Balanced LogD (2.1); metabolic stability (t₁/₂ > 120 min) | |
Oxadiazole-benzhydrylpiperazines | MAO-A inhibition (IC₅₀: 1.13–1.34 µM), reduced immobility time in TST | 10–13-fold MAO-A selectivity; no cytotoxicity (SH-SY5Y) | [7] |
Benzhydrylpiperazinyl xanthines | H₁ antagonism, IL-6 suppression (LPS model: 72% at 100 µM) | Dual antihistamine/anti-inflammatory action | [8] |
Ligand-based pharmacophore models validate this hybridization strategy: HipHop ensembles identify four critical features—(1) benzhydryl aromatic rings (hydrophobic), (2) piperazine nitrogen (positive ionizable), (3) linker carbonyl (hydrogen-bond acceptor), and (4) -CF₃OH (hydrogen-bond donor)—mapping onto 86% of active MAO inhibitors [3] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0